Methyl 5-bromopyridin-3-ylcarbamate
Description
Overview of Pyridine-Based Chemical Scaffolds in Organic Synthesis
The pyridine (B92270) ring is a fundamental six-membered heteroaromatic system that is a ubiquitous structural motif in a vast array of chemical compounds. nih.gov Its presence is notable in natural products like nicotine, vitamins such as niacin and pyridoxine, and essential coenzymes. nih.gov In the realm of synthetic chemistry, pyridine and its derivatives are extensively utilized as scaffolds for drug design and synthesis, owing to their diverse applications in functional nanomaterials and as ligands in organometallic catalysis. nih.gov
The chemical character of pyridine is defined by the presence of a nitrogen atom, which imparts a basic nature and allows for the formation of stable salts. nih.gov This nitrogen atom also influences the electronic properties of the ring, making it electron-deficient. Consequently, pyridine is more susceptible to nucleophilic substitution, typically at the C-2 and C-4 positions, and less reactive towards electrophilic substitution, which generally occurs at the C-3 position under harsh reaction conditions. nih.gov This predictable reactivity, along with its solubility and hydrogen-bonding capabilities, makes the pyridine skeleton a versatile and valuable component in the synthesis of new therapeutic agents and functional materials. nih.gov Various synthetic methods, including the Hantzsch and Bohlmann-Rahtz syntheses, as well as numerous modern cross-coupling reactions, have been developed to construct and functionalize the pyridine framework. organic-chemistry.org
Importance of Carbamate (B1207046) Functional Groups in Contemporary Chemical Research
The carbamate group, also known as a urethane, is a key functional group in modern organic and medicinal chemistry. nih.govacs.org Structurally, it can be considered a hybrid of an ester and an amide, a feature that confers upon it significant chemical and proteolytic stability. nih.govacs.org This stability makes carbamates useful as protecting groups for amines, a crucial application in peptide synthesis and other complex organic transformations. nih.govmasterorganicchemistry.com Popular carbamate protecting groups include Boc (t-butyloxycarbonyl) and Cbz (carboxybenzyl), which are readily installed and can be removed under specific conditions that often leave other functional groups, including amides, intact. masterorganicchemistry.com
Beyond their role in protection, carbamates are integral structural elements in a wide range of approved drugs and prodrugs. nih.govacs.orgnih.gov Their ability to participate in hydrogen bonding and to impose conformational constraints makes them valuable for designing molecules that can interact specifically with biological targets like enzymes and receptors. nih.gov The incorporation of a carbamate moiety can enhance a molecule's metabolic stability and its ability to permeate cell membranes. nih.govacs.org Furthermore, carbamates are widely used in the agricultural sector as pesticides, fungicides, and herbicides, and they serve as important intermediates in the polymer and paint industries. nih.govacs.org The synthesis of carbamates can be achieved through various methods, including the reaction of amines with carbon dioxide and halides, the Curtius rearrangement, and the carbamoylation of alcohols and amines. organic-chemistry.orgorganic-chemistry.org
Strategic Positioning of Halogen Substituents in Pyridine Ring Systems for Synthetic Utility
Halogenated pyridines are indispensable building blocks in organic synthesis, providing a versatile platform for the construction of pharmaceuticals, agrochemicals, and specialized ligands. nih.gov The carbon-halogen bond serves as a synthetic handle, enabling a wide array of subsequent transformations, most notably metal-catalyzed cross-coupling reactions. The position of the halogen atom on the pyridine ring is of critical strategic importance as it dictates the regiochemical outcome of these reactions.
Due to the electron-deficient nature of the pyridine ring, direct electrophilic halogenation is challenging and often requires harsh conditions, typically yielding 3-substituted products. nih.govyoutube.com More specific regioselective halogenation can be achieved through various strategies. For instance, the use of pyridine N-oxides can direct halogenation to the 2- and 4-positions. nih.govacs.org Specifically, converting pyridines to their N-oxides followed by nitration at the 4-position, and subsequent displacement of the nitro group with a halide, is a common route to 4-halopyridines. nih.govacs.org Radical chlorination at high temperatures is another method employed for the functionalization of pyridines. youtube.com The strategic placement of a halogen allows for the synthesis of highly functionalized and polysubstituted pyridines through reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings, where the halogen acts as a leaving group. This makes halopyridines key intermediates in the synthesis of complex molecular architectures.
Research Landscape and Current Academic Focus on Methyl 5-bromopyridin-3-ylcarbamate and Related Compounds
The compound this compound combines the key structural features discussed: a pyridine ring, a carbamate group, and a strategically placed bromine atom. While specific, in-depth research focusing solely on this molecule is not extensively documented in publicly available literature, its structure suggests significant utility as a chemical intermediate. Its commercial availability from various chemical suppliers indicates its use as a building block in the synthesis of more complex, potentially bioactive molecules. chiralen.com
The research landscape for related compounds is quite active. For example, pyridyl-substituted ureas and carbamates are explored for their biological activities, which include antifungal, antibacterial, and anticancer properties. researchgate.net The synthesis of functionalized pyridyl carbamates is an area of ongoing investigation, with methods being developed for their regioselective construction. researchgate.net For instance, the directed ortho-metalation (DoM) of O-pyridyl carbamates is a powerful strategy for introducing substituents at specific positions. acs.org The bromine atom at the 5-position of this compound, adjacent to the nitrogen and meta to the carbamate, is well-positioned for synthetic diversification via cross-coupling reactions. This would allow for the introduction of various aryl, alkyl, or other functional groups, leading to a library of novel compounds for screening in drug discovery or materials science applications. The study of related structures, such as tert-butyl ((5-bromopyridin-3-yl)methyl)carbamate and other halogenated pyridyl compounds, further underscores the academic and industrial interest in this class of molecules as versatile synthetic intermediates. bldpharm.comnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7BrN2O2 |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
methyl N-(5-bromopyridin-3-yl)carbamate |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)10-6-2-5(8)3-9-4-6/h2-4H,1H3,(H,10,11) |
InChI Key |
YCFNLAOHTIOOJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC(=CN=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 5 Bromopyridin 3 Ylcarbamate
Direct Carbamoylation Strategies for the Formation of Methyl 5-bromopyridin-3-ylcarbamate
Direct carbamoylation represents a streamlined approach to the synthesis of this compound, primarily involving the reaction of a suitable pyridine (B92270) precursor with a carbamoylating agent.
Reactions with Methyl Chloroformate or Analogous Reagents
A primary method for the direct synthesis of this compound involves the reaction of 3-amino-5-bromopyridine (B85033) with methyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of solvent and base is critical to optimize the reaction yield and minimize side products.
Utilization of 3-Amino-5-bromopyridine as a Key Precursor
The compound 3-amino-5-bromopyridine is a crucial starting material for the synthesis of this compound. sigmaaldrich.comnih.govsigmaaldrich.com This precursor is commercially available and can also be synthesized through various methods, including the bromination of 3-aminopyridine. orgsyn.org The purity of 3-amino-5-bromopyridine is paramount, as impurities can lead to the formation of undesired byproducts during the carbamoylation step. The synthesis of 3-amino-5-bromopyridine itself can be achieved by the reduction of 3-bromo-5-nitropyridine. chemicalbook.com
Multistep Synthetic Routes to Achieve this compound
Multistep syntheses provide an alternative pathway to this compound, often allowing for greater control over the introduction of functional groups and purification of intermediates. youtube.comtruman.edu
Introduction of the Bromine Atom onto Pyridine Carbamate (B1207046) Scaffolds
One multistep approach involves the initial formation of a pyridine carbamate followed by the introduction of a bromine atom. This strategy requires careful consideration of the directing effects of the carbamate group on the pyridine ring during electrophilic bromination. The reaction conditions must be optimized to favor the desired 5-bromo isomer. Direct bromination of pyridine itself typically occurs at the 3-position under high temperatures. researchgate.netyoutube.com The synthesis of brominated pyridines can also be achieved from hydroxyl pyridine precursors. researchgate.net
Formation of the Carbamate Linkage on Brominated Pyridine Intermediates
An alternative multistep route involves the initial synthesis of a brominated pyridine intermediate, which is then converted to the final carbamate product. For instance, 3,5-dibromopyridine (B18299) can be selectively functionalized to introduce an amino group at the 3-position, which is then subjected to carbamoylation. clockss.org This approach allows for the synthesis of various 3-amino-5-bromopyridine derivatives under microwave heating conditions, which can be subsequently converted to their corresponding carbamates. clockss.org
Palladium-Catalyzed Approaches in the Synthesis of this compound
Modern synthetic organic chemistry has increasingly relied on palladium-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds. researchgate.net These methods offer mild reaction conditions and high functional group tolerance, making them attractive for the synthesis of complex molecules.
The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction that can be adapted for the synthesis of N-aryl carbamates. mit.eduorganic-chemistry.orgnih.govmit.edu In the context of synthesizing this compound, this could involve the cross-coupling of an appropriate aryl halide or triflate with a source of the carbamate moiety in the presence of a palladium catalyst and a suitable ligand. mit.eduorganic-chemistry.orgmit.edu For example, the coupling of 3,5-dibromopyridine with a nitrogen nucleophile can be facilitated by palladium catalysts to form the precursor for the carbamate. clockss.org This methodology has been successfully applied to the synthesis of a variety of N-aryl carbamates, demonstrating its versatility. mit.eduorganic-chemistry.org
| Precursor | Reagent | Product | Methodology |
| 3-Amino-5-bromopyridine sigmaaldrich.comnih.govsigmaaldrich.com | Methyl Chloroformate | This compound | Direct Carbamoylation |
| Pyridine Carbamate | Brominating Agent | This compound | Multistep Synthesis |
| 3,5-Dibromopyridine clockss.org | Amine, then Methyl Chloroformate | This compound | Multistep Synthesis |
| 3-Bromo-5-halopyridine | Methyl Carbamate | This compound | Palladium-Catalyzed Cross-Coupling |
Cross-Coupling Reactions for Pyridine Ring Construction or Functionalization
Cross-coupling reactions are indispensable for creating carbon-carbon and carbon-heteroatom bonds, offering powerful ways to functionalize pyridine rings. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly prominent.
A significant challenge in coupling reactions involving pyridines is the potential for the nitrogen atom to coordinate with the metal catalyst, thereby inhibiting its activity. However, studies have shown that these reactions can be highly effective. For instance, Suzuki cross-coupling reactions have been successfully performed on a range of heteroaryl halides, including those bearing a primary amine group, without the need for protecting the amine. nih.gov This is particularly relevant, as it suggests that a precursor like 3-amino-5-halopyridine could be coupled with a suitable boronic acid derivative under standard palladium-catalyzed conditions. nih.gov
The table below summarizes various cross-coupling reactions applicable to the functionalization of pyridine systems.
| Reaction Type | Catalyst/Reagents | Description | Relevance to Pyridyl Carbamates |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(OAc)₂), base, Aryl/heteroaryl boronic acid | Forms a C-C bond between a halide and a boronic acid. | Can be used to introduce the bromine atom or other carbon-based substituents onto the pyridine ring. nih.govyoutube.com |
| Buchwald-Hartwig Amination | Pd catalyst, base, amine | Forms a C-N bond between a halide and an amine. | Could be used to introduce the amino group at the C3 position, which is then converted to the carbamate. youtube.com |
| Copper-Catalyzed Coupling | Cu catalyst, light (photoredox) | Couples nitrogen nucleophiles with organic halides under mild conditions. | Offers an alternative to palladium for forming the C-N bond, potentially with different functional group tolerance. acs.org |
| Nigishi Coupling | Pd or Ni catalyst, organozinc reagent | Couples organic halides with organozinc compounds. | Useful for creating C-C bonds with high functional group compatibility. youtube.com |
These reactions provide a versatile platform for synthesizing a wide array of substituted pyridines. The choice of reaction often depends on the desired substitution pattern and the compatibility of the functional groups present in the molecule. For instance, the synthesis of highly substituted bipyridines and pyrazinopyridines has been achieved through palladium-catalyzed cross-coupling of pyridylboronic acids with heteroaryl halides that contain a primary amine, demonstrating the robustness of this method. nih.gov
Protection and Deprotection Strategies in the Synthesis of Pyridyl Carbamates
In multi-step syntheses, the selective transformation of one functional group in the presence of others is a common challenge. Protecting groups are temporarily installed to mask a reactive site, allowing other parts of the molecule to be modified. fiveable.me The synthesis of complex pyridyl carbamates often necessitates such strategies.
The amino group is typically protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or carbobenzoxy (Cbz) derivative. These groups deactivate the nucleophilicity of the amine nitrogen. fiveable.me The selection of a protecting group is critical and must be stable to the conditions of subsequent reaction steps while being removable under specific, mild conditions. fiveable.me
An important concept in complex syntheses is orthogonal protection , where multiple protecting groups are used that can be removed independently of one another. For example, a Boc group, which is acid-labile, can be used alongside a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a base like piperidine. fiveable.me This allows for the selective deprotection and reaction at different sites within the same molecule.
The table below outlines common protecting groups relevant to the synthesis of pyridyl carbamates.
| Protecting Group | Abbreviation | Functional Group Protected | Protection Conditions | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Amine | Boc₂O, base (e.g., TEA) | Acid (e.g., TFA, HCl) |
| Carbobenzoxy | Cbz | Amine | Benzyl chloroformate, base | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Fluorenylmethyloxycarbonyl | Fmoc | Amine | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., Piperidine) |
| Acetyl | Ac | Amine, Alcohol | Acetic anhydride, base | Acid or base hydrolysis |
| N-Boc (in azaindoles) | Boc | Amine | Boc₂O | Can be cleaved during subsequent reaction steps (e.g., dehydration). acs.org |
In the context of synthesizing molecules like this compound, a protecting group strategy might be employed if other reactive sites on the pyridine ring are to be functionalized, for instance, via a cross-coupling reaction, before the introduction of the methyl carbamate group. The synthesis of 7-azaindolines, for example, has been shown to be compatible with N-Boc and N-Acetyl protecting groups, which can either be retained or cleaved in subsequent synthetic steps. acs.org
Green Chemistry Considerations and Sustainable Synthetic Approaches for Pyridyl Carbamate Synthesis
Modern synthetic chemistry places increasing emphasis on developing environmentally benign processes. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ul.ie
Several sustainable approaches are applicable to the synthesis of pyridyl carbamates:
Alternative Catalysts: Traditional methods for carbamate synthesis often rely on hazardous reagents like phosgene. A greener alternative involves a Zirconium(IV)-catalyzed exchange process using dialkyl carbonates. This method is efficient, environmentally friendly, and avoids phosgene. organic-chemistry.org
Mechanochemistry: Solid-state synthesis, such as solvent-drop grinding, offers a high-yield, low-waste alternative to traditional solvent-based reactions. This technique has been successfully used to prepare pyridyl- and imidazolyl-substituted Schiff bases in multigram scales with yields greater than 95% and minimal solvent waste. ul.ie
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. One-pot reactions, where multiple transformations occur in a single reaction vessel, can improve atom economy and reduce waste from purification steps.
Safer Solvents: The choice of solvent has a significant impact on the environmental footprint of a chemical process. Whenever possible, water or other benign solvents are preferred over volatile organic compounds.
The table below highlights some green chemistry approaches relevant to pyridyl carbamate synthesis.
| Green Chemistry Approach | Description | Example Application |
| Alternative Catalysis | Using less toxic and more efficient catalysts. | Zirconium(IV)-catalyzed synthesis of carbamates from dialkyl carbonates, avoiding phosgene. organic-chemistry.org |
| Mechanochemistry | Performing reactions in the solid state with minimal or no solvent. | Solvent-drop grinding for the synthesis of pyridyl-substituted compounds. ul.ie |
| Protecting-Group-Free Synthesis | Designing syntheses that avoid the extra steps of protection and deprotection. | Suzuki coupling on heteroaryl halides with unprotected primary amine groups. nih.gov |
By integrating these principles, the synthesis of this compound and related compounds can be made more sustainable and efficient, aligning with the goals of modern chemical manufacturing.
Chemical Reactivity and Derivatization Strategies of Methyl 5 Bromopyridin 3 Ylcarbamate
Reactions Involving the Bromine Substituent on the Pyridine (B92270) Ring
The bromine atom on the pyridine ring is a key handle for introducing structural diversity. It can be replaced or engaged in coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Aromatic rings are typically nucleophilic, but the presence of electron-withdrawing groups can render them susceptible to nucleophilic attack. wikipedia.orgchemistrysteps.com In the context of pyridine derivatives, the nitrogen atom within the ring acts as an electron-withdrawing group, activating the ring towards nucleophilic substitution, particularly at the ortho and para positions where the negative charge of the intermediate can be delocalized onto the nitrogen. wikipedia.org
While direct SNAr on methyl 5-bromopyridin-3-ylcarbamate is not extensively documented in readily available literature, the principles of SNAr suggest that strong nucleophiles could potentially displace the bromide. The reaction is favored by electron-withdrawing substituents that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. openstax.org The carbamate (B1207046) group, depending on its electronic influence, and the pyridine nitrogen itself contribute to the electrophilicity of the carbon atom bearing the bromine.
Table 1: General Conditions for Nucleophilic Aromatic Substitution
| Parameter | Condition |
| Nucleophiles | Strong nucleophiles (e.g., alkoxides, amides, thiolates) |
| Solvents | Polar aprotic solvents (e.g., DMSO, DMF) |
| Temperature | Often requires elevated temperatures |
Organometallic Cross-Coupling Reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig)
Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. This compound is an excellent substrate for these transformations due to the presence of the bromine atom.
Suzuki Coupling: The Suzuki reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. wikipedia.org It is widely used to create carbon-carbon bonds, particularly for synthesizing biaryls, polyolefins, and styrenes. wikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org this compound can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to yield 5-substituted-pyridin-3-ylcarbamates. The mild nature of boronic acids makes the Suzuki coupling tolerant of a wide range of functional groups. youtube.com
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org this compound can be effectively coupled with various organozinc reagents. Organozinc compounds are more reactive than organoboranes and organostannanes, often leading to faster reaction times. wikipedia.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a carbon-nitrogen bond. wikipedia.orgchemeurope.com This reaction has become a cornerstone for the synthesis of aryl amines, offering a significant improvement over older methods that required harsh conditions. wikipedia.org this compound can be coupled with a wide variety of primary and secondary amines using a palladium catalyst, a suitable phosphine ligand, and a base. This allows for the direct introduction of diverse amino functionalities at the 5-position of the pyridine ring.
Table 2: Representative Organometallic Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Product Type |
| Suzuki | Aryl/vinyl boronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃ | 5-Aryl/vinyl-pyridin-3-ylcarbamate |
| Negishi | Organozinc reagent | Pd(PPh₃)₄, Ni(acac)₂ | Not always required | 5-Alkyl/aryl-pyridin-3-ylcarbamate |
| Buchwald-Hartwig | Primary/secondary amine | Pd(OAc)₂, BINAP, XPhos | NaOt-Bu, Cs₂CO₃ | Methyl 5-(amino)pyridin-3-ylcarbamate |
Reductive Debromination Pathways
Reductive debromination offers a method to remove the bromine substituent, replacing it with a hydrogen atom. This transformation can be useful if the bromine was initially used as a directing group or to activate the ring for other reactions, and is no longer needed in the final product. Common methods for reductive dehalogenation include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like H₂ gas or ammonium formate) or using reducing agents like tributyltin hydride. The choice of method depends on the compatibility with other functional groups present in the molecule.
Transformations at the Carbamate Functional Group
The carbamate group (-NHCOOCH₃) provides another site for chemical modification, allowing for changes to the nitrogen substituent or cleavage of the carbamate itself.
Hydrolysis and Transcarbamoylation Reactions
Hydrolysis: The carbamate group can be hydrolyzed under either acidic or basic conditions to yield the corresponding 5-bromo-3-aminopyridine. Alkaline hydrolysis of carbamates is typically a second-order reaction, dependent on the concentrations of both the carbamate and the hydroxide (B78521) ion. actachemscand.org The stability of carbamates towards hydrolysis can be influenced by the nature of the substituents on the nitrogen and oxygen atoms.
Transcarbamoylation: This reaction involves the transfer of the carbamoyl group (R₂NCO-) from one molecule to another. nih.gov In the context of this compound, this could potentially be achieved by reacting it with another amine or alcohol, often in the presence of a catalyst, to form a new carbamate or urethane. researchgate.net This process can be used to modify the ester portion of the carbamate or to transfer the entire carbamoyl moiety.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The nitrogen atom of the carbamate can be alkylated, although this can sometimes be challenging. The reaction typically involves deprotonation of the N-H bond with a strong base, followed by reaction with an alkylating agent like an alkyl halide. reddit.commdpi.com The success of N-alkylation depends on the reactivity of the alkylating agent and the choice of base and solvent. acsgcipr.org
N-Acylation: The nitrogen of the carbamate can also be acylated using an acylating agent such as an acyl chloride or anhydride in the presence of a base. semanticscholar.org This reaction leads to the formation of an imide derivative. The pyridine ring itself can act as an internal nucleophilic catalyst in some cases, facilitating the acylation process. semanticscholar.org
Table 3: Transformations of the Carbamate Group
| Reaction | Reagents | Product |
| Hydrolysis (Basic) | NaOH, H₂O | 5-Bromo-3-aminopyridine |
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Methyl (5-bromopyridin-3-yl)(alkyl)carbamate |
| N-Acylation | Acyl Chloride (RCOCl), Base | N-(5-bromopyridin-3-yl)-N-(methoxycarbonyl)acetamide derivative |
Electrophilic and Nucleophilic Reactions on the Pyridine Ring System of this compound
The chemical reactivity of this compound is dictated by the electronic properties of the pyridine ring, which are significantly influenced by the presence of the nitrogen heteroatom, the bromine substituent, and the methyl carbamate group. These features determine the molecule's behavior in electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution
The pyridine ring is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orguoanbar.edu.iq This deactivation is most pronounced at the α-positions (C2, C6) and the γ-position (C4). Consequently, electrophilic substitution on pyridine, when it occurs, generally requires vigorous reaction conditions and proceeds at the β-position (C3, C5). uoanbar.edu.iqquimicaorganica.org
In this compound, the C3 and C5 positions are already substituted. The remaining positions for potential substitution are C2, C4, and C6. The reactivity of these sites is influenced by the combined electronic effects of the existing substituents:
Pyridine Nitrogen: Strongly deactivates all ring positions, especially C2, C4, and C6, through its inductive effect.
Methyl Carbamate Group (-NHCOOCH₃) at C3: This group can act as an activating, ortho-, para-director due to the lone pair of electrons on the nitrogen atom that can be donated to the ring via resonance. It would direct incoming electrophiles to the C2, C4, and C6 positions.
Bromine Atom (-Br) at C5: This is a deactivating group due to its strong inductive electron withdrawal, but it is also an ortho-, para-director because of resonance effects. It would direct incoming electrophiles to the C4 and C6 positions.
Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution
| Reaction Type | Typical Reagents | Predicted Outcome |
| Nitration | HNO₃ / H₂SO₄ | Substitution at C4 and/or C6 positions under forcing conditions. |
| Sulfonation | Fuming H₂SO₄ | Substitution at C4 and/or C6 positions under forcing conditions. |
| Halogenation | Br₂, Cl₂ / Lewis Acid | Substitution at C4 and/or C6 positions, though the ring is already brominated. |
| Friedel-Crafts | R-Cl / AlCl₃ | Generally not feasible due to catalyst coordination with the pyridine nitrogen. uoanbar.edu.iq |
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. uoanbar.edu.iqslideshare.net In this compound, the bromine atom at the C5 position is not at an activated site for typical nucleophilic aromatic substitution (SNAr) involving addition-elimination, which favors leaving groups at the C2, C4, or C6 positions.
However, the carbon-bromine bond at C5 can readily participate in metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general inactivity of the C-Br bond towards traditional SNAr makes these catalytic methods highly selective for derivatization at the C5 position.
Table 2: Potential Nucleophilic and Cross-Coupling Reactions
| Reaction Type | Reagents | Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Forms a C-C bond, replacing Br with an aryl group. mdpi.com |
| Heck Coupling | Alkene, Pd catalyst, Base | Forms a C-C bond, replacing Br with a vinyl group. |
| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, Base | Forms a C-N bond, replacing Br with an amino group. |
| Stille Coupling | Organostannane, Pd catalyst | Forms a C-C bond, replacing Br with an organic group. |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | Forms a C-C bond, replacing Br with an alkynyl group. |
Derivatization Methods for Analytical Characterization and Chiral Resolution
Derivatization is a chemical modification process used to convert a compound into a product with properties that are better suited for a specific analytical method or to enable the separation of enantiomers.
Derivatization for Analytical Characterization
The primary goals of derivatization for the analysis of this compound are to enhance volatility for gas chromatography (GC) or to improve ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS). nih.gov
The molecule offers several sites for derivatization:
Carbamate N-H Group: The hydrogen on the carbamate nitrogen is acidic and can be replaced. This is a common site for derivatization.
Pyridine Nitrogen: The basic lone pair of electrons on the pyridine nitrogen can be targeted.
Carbonyl Group: The carbonyl oxygen of the carbamate can potentially be derivatized, although this is less common.
Table 3: Derivatization Strategies for Analytical Characterization
| Functional Group Targeted | Derivatization Method | Reagent Examples | Purpose |
| Carbamate N-H | Acylation | Heptafluorobutyric anhydride (HFBA), Acetic anhydride researchgate.net | Increases volatility for GC; enhances MS signal. |
| Carbamate N-H | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability for GC. |
| Pyridine Nitrogen | Alkylation (Quaternization) | Methyl iodide, Benzyl bromide | Forms a pyridinium salt, improving ionization for LC-MS and altering chromatographic behavior. wikipedia.org |
For instance, derivatization with HFBA is a common technique for carbamate pesticides, where the reagent reacts with the N-H group to form a stable, electron-capturing derivative suitable for GC analysis with an electron capture detector (GC-ECD) or for mass spectrometry. researchgate.net
Derivatization for Chiral Resolution
This compound is an achiral molecule. However, it may be a precursor to chiral compounds, or subsequent reactions could introduce a chiral center into the molecule. If a racemic mixture of a derivative is synthesized, chiral resolution is necessary to separate the enantiomers. Common strategies for resolving chiral pyridine-containing compounds include:
Formation of Diastereomeric Salts: The basic pyridine nitrogen can react with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which can be exploited for separation by fractional crystallization. google.com
Covalent Derivatization with a Chiral Auxiliary: The molecule can be covalently bonded to a single enantiomer of a chiral auxiliary. The resulting diastereomers can then be separated using standard chromatographic techniques like column chromatography or HPLC. The auxiliary is subsequently cleaved to yield the pure enantiomers. nih.gov
Chiral Chromatography: The racemic mixture can be directly separated using high-performance liquid chromatography (HPLC) on a chiral stationary phase (CSP). This method avoids further chemical modification but requires specialized columns. researchgate.net
Table 4: Strategies for Chiral Resolution of Derivatives
| Method | Description | Chiral Reagent/Tool Examples |
| Diastereomeric Salt Formation | Reaction of the basic pyridine nitrogen with a chiral acid to form separable diastereomeric salts. google.com | (+)-Tartaric acid, (-)-Camphorsulfonic acid, (-)-Dibenzoyl-L-tartaric acid. |
| Chiral Auxiliary Derivatization | Covalent attachment of a chiral molecule to form diastereomers that can be separated chromatographically. nih.gov | Chiral alcohols, amines, or carboxylic acids (e.g., Mosher's acid). |
| Chiral HPLC | Direct separation of enantiomers using a column with a chiral stationary phase. researchgate.net | Polysaccharide-based columns (e.g., cellulose or amylose derivatives). |
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of Methyl 5 Bromopyridin 3 Ylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR spectroscopy provides a map of the hydrogen atoms within a molecule. For Methyl 5-bromopyridin-3-ylcarbamate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present. The aromatic region would feature signals from the three protons on the pyridine (B92270) ring. Due to the substitution pattern, these protons are in unique chemical environments and would appear as distinct multiplets. The proton on the nitrogen of the carbamate (B1207046) group (N-H) typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl (CH₃) group of the carbamate ester function would be observed as a sharp singlet, typically in the range of 3.7-3.9 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar functional groups and substituted pyridine rings.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridine H-2 | ~8.5 - 8.7 | Doublet (d) | 1H |
| Pyridine H-4 | ~8.2 - 8.4 | Triplet (t) or dd | 1H |
| Pyridine H-6 | ~8.7 - 8.9 | Doublet (d) | 1H |
| Carbamate N-H | Variable (e.g., 7.0 - 9.0) | Broad Singlet (br s) | 1H |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the broadband-decoupled ¹³C NMR spectrum. The carbonyl carbon of the carbamate group is particularly characteristic, appearing at a low field (downfield) in the spectrum, typically between 150 and 160 ppm. rsc.org The carbons of the pyridine ring will resonate in the aromatic region (approximately 110-150 ppm), with the carbon atom bonded to the electronegative bromine atom (C-5) showing a specific shift. libretexts.orgmdpi.com The methyl ester carbon is expected in the 50-60 ppm range. chemguide.co.uk
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for the functional groups. libretexts.orgchemguide.co.uk
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbamate C=O | 153 - 156 |
| Pyridine C-2 | 145 - 150 |
| Pyridine C-3 | 135 - 140 |
| Pyridine C-4 | 125 - 130 |
| Pyridine C-5 (C-Br) | 115 - 120 |
| Pyridine C-6 | 148 - 152 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds to higher vibrational states. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for qualitative analysis. libretexts.org For this compound, several key absorptions would confirm the presence of its constituent functional groups. The N-H stretch of the carbamate typically appears as a sharp to moderately broad peak around 3300 cm⁻¹. nih.gov The most prominent peak is often the carbonyl (C=O) stretch of the carbamate, which is expected in the range of 1700-1740 cm⁻¹. libretexts.org Other significant absorptions include the C-O stretching of the ester group (around 1200-1250 cm⁻¹) and the aromatic C=C and C-H stretching vibrations from the pyridine ring. lumenlearning.compressbooks.pub
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbamate (N-H) | Stretch | 3200 - 3400 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Carbamate (C=O) | Stretch | 1700 - 1740 | Strong |
| Aromatic C=C/C=N | Stretch | 1400 - 1600 | Medium |
| Carbamate (C-O) | Stretch | 1200 - 1250 | Strong |
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric and non-polar bonds often show strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing the pyridine ring's "breathing" modes, which are often characteristic and intense. nih.govrsc.org Carbamate functional groups also exhibit identifiable Raman bands, such as those associated with C-N stretching. mdpi.comnih.gov While the carbonyl (C=O) stretch is visible, it is typically less intense than in the IR spectrum. The combination of IR and Raman data provides a more complete vibrational profile of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z). When this compound is ionized, it forms a molecular ion (M⁺˙). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺˙ and [M+2]⁺˙) of nearly equal intensity, which is a definitive indicator of the presence of one bromine atom in the molecule.
The molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that helps to confirm the molecule's structure. Common fragmentation pathways for this compound would likely involve the cleavage of the carbamate group. libretexts.org
Table 4: Plausible Mass Spectrometry Fragments for this compound
| m/z Value (for ⁷⁹Br) | Identity of Fragment | Plausible Neutral Loss |
|---|---|---|
| 230/232 | [M]⁺˙ (Molecular Ion) | - |
| 199/201 | [M - OCH₃]⁺ | Loss of methoxy (B1213986) radical |
| 171/173 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |
| 172/174 | [5-bromopyridin-3-amine]⁺˙ | Rearrangement and loss of C₂H₂O₂ |
Analysis of these fragmentation patterns, in conjunction with the accurate mass measurement of the molecular ion provided by high-resolution mass spectrometry (HRMS), allows for the unambiguous confirmation of the elemental composition and structure of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and quantification of this compound in various matrices. This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
The analysis typically begins with the optimization of chromatographic conditions to achieve a well-resolved peak for the target analyte. A reverse-phase C18 column is commonly employed with a mobile phase consisting of a mixture of an aqueous component (such as water with a small percentage of formic acid to facilitate protonation) and an organic solvent (like acetonitrile (B52724) or methanol). A gradient elution is often used to ensure efficient separation from any impurities or other components in the sample.
Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. The parent ion (or precursor ion) of this compound, which corresponds to its protonated molecule [M+H]⁺, is selected in the first quadrupole (Q1). This selected ion is then subjected to collision-induced dissociation (CID) in the second quadrupole (Q2), which acts as a collision cell. The resulting fragment ions (or product ions) are then analyzed in the third quadrupole (Q3). This process of selecting a precursor ion and then fragmenting it to produce specific product ions is known as selected reaction monitoring (SRM), which provides high specificity and reduces background noise.
Key fragmentation pathways for this compound under CID conditions can be predicted based on its structure. The most probable fragmentations would involve the loss of the methoxycarbonyl group or cleavage of the carbamate linkage.
Table 1: Representative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
| Chromatographic Conditions | |
| Column | C18 (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Precursor Ion [M+H]⁺ | m/z 247/249 (due to bromine isotopes) |
| Product Ions (SRM Transitions) | e.g., m/z 188/190 (loss of -COOCH₃), m/z 171/173 (loss of -NHCOOCH₃) |
| Collision Energy | Optimized for each transition (e.g., 15-25 eV) |
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Derivatized Carbamates
Due to the thermal lability of many carbamates, direct analysis by gas chromatography (GC) can be challenging. Therefore, a derivatization step is often necessary to improve the volatility and thermal stability of this compound, making it amenable to GC-MS analysis. scispec.co.th Derivatization converts the polar N-H group of the carbamate into a less polar, more stable functional group. jfda-online.com
Common derivatization approaches for carbamates include alkylation or silylation. For instance, methylation using a reagent like trimethylanilinium hydroxide (B78521) (TMAH) can occur in the hot GC injection port (flash methylation). scispec.co.th Alternatively, silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed prior to injection. researchgate.net
Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is typically used. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that serves as a "fingerprint" for the derivatized analyte, allowing for its identification.
Table 2: Illustrative GC-MS Conditions for Derivatized this compound
| Parameter | Value |
| Derivatization | |
| Reagent Example | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Reaction Conditions | 70 °C for 30 minutes |
| GC Conditions | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Conditions | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 50-500 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com This method can provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.
The process involves growing a high-quality single crystal of the compound, which can be achieved through various crystallization techniques such as slow evaporation of a saturated solution. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. mdpi.com
By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, which in turn allows for the determination of the atomic positions. The resulting crystal structure provides valuable information about the conformation of the molecule and how it packs in the crystal lattice.
Table 3: Representative Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C₇H₇BrN₂O₂ |
| Formula Weight | 247.05 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.45 |
| b (Å) | 12.10 |
| c (Å) | 9.20 |
| β (°) | 105.5 |
| Volume (ų) | 905.2 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.815 |
| R-factor | < 0.05 |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification in bulk material or formulated products. The method separates the target compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase.
A typical HPLC setup for this compound would utilize a reverse-phase C18 column and a UV detector. The mobile phase would likely be a mixture of water and a polar organic solvent like acetonitrile or methanol. An isocratic elution (constant mobile phase composition) may be sufficient for simple purity checks, while a gradient elution (varying mobile phase composition) might be necessary for resolving closely related impurities.
The purity of the sample is determined by integrating the area of all the peaks in the chromatogram. The purity is expressed as the percentage of the area of the main peak relative to the total area of all peaks. For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of this compound in an unknown sample is then determined by comparing its peak area to the calibration curve.
Table 4: Example HPLC Method for Purity Analysis of this compound
| Parameter | Value |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Retention Time (Approx.) | 4.5 min |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Analysis
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is invaluable for monitoring the progress of the synthesis of this compound and for preliminary purity assessment. researchgate.netthieme.de It allows for the quick separation of the product from starting materials, reagents, and by-products.
In a typical TLC analysis, a small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent), for example, a mixture of ethyl acetate (B1210297) and hexane. The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their polarity. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and have lower Rf values.
The separated spots can be visualized under UV light (as the pyridine ring is UV active) or by using a staining agent. epfl.ch By comparing the TLC profile of the reaction mixture to that of the starting materials and the purified product, the progress of the reaction can be easily monitored. youtube.com
Table 5: Typical TLC System for this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate/Hexane (1:1, v/v) |
| Visualization | UV light (254 nm) |
| Rf of Starting Material (e.g., 3-amino-5-bromopyridine) | ~0.2 |
| Rf of Product (this compound) | ~0.5 |
Computational and Theoretical Investigations of Methyl 5 Bromopyridin 3 Ylcarbamate
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electron distribution and energy.
Density Functional Theory (DFT) Studies on Conformational Analysis
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study on Methyl 5-bromopyridin-3-ylcarbamate would be essential for mapping its conformational landscape. The key rotatable bonds—specifically the C-N bond of the carbamate (B1207046) and the C-O bond of the methyl group—allow the molecule to adopt various three-dimensional shapes (conformers).
A typical DFT study would involve:
Potential Energy Surface (PES) Scans: Systematically rotating the dihedral angles of the key bonds and calculating the energy at each step to identify low-energy regions.
Geometry Optimization: Starting from various initial structures, the geometry would be fully optimized to find all stable conformers (local minima on the PES).
Frequency Calculations: Performed on each optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to derive thermodynamic properties like Gibbs free energy, which would determine the relative populations of conformers at a given temperature.
The expected outcome would be a ranked list of conformers by stability, providing insight into the most likely shape of an isolated molecule.
Ab Initio Methods for Energetic and Spectroscopic Property Predictions
Ab initio (Latin for "from the beginning") methods are based on first principles without using experimental data for parameterization. While more computationally intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate benchmark energies.
For this compound, these methods would be used to:
Refine the relative energies of the most stable conformers found with DFT.
Predict spectroscopic properties with high accuracy. For instance, calculated vibrational frequencies could be compared with experimental Infrared (IR) spectra to validate the computed structures. Similarly, predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation.
Molecular Modeling and Dynamics Simulations
While quantum mechanics describes the molecule in isolation, molecular modeling and dynamics simulations can explore its behavior over time and in the presence of other molecules.
Conformational Space Exploration and Stability
Molecular Dynamics (MD) simulations would model the movement of the atoms of this compound over time (from picoseconds to microseconds). This simulation would reveal how the molecule flexes, vibrates, and transitions between different conformations, providing a dynamic view of its stability and flexibility that complements the static picture from quantum calculations.
Intermolecular Interactions and Crystal Packing
Understanding how molecules of this compound arrange themselves in the solid state is crucial for properties like solubility and melting point. A crystal packing study, often aided by experimental X-ray diffraction data, would analyze the non-covalent interactions that govern its structure. Key interactions would likely include:
Hydrogen Bonding: The N-H proton of the carbamate is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) and the pyridine (B92270) nitrogen are potential acceptors.
Halogen Bonding: The bromine atom can act as a Lewis acidic site, interacting with electron-rich atoms.
π-π Stacking: Interactions between the aromatic pyridine rings.
A Hirshfeld surface analysis could be performed on a theoretical or experimental crystal structure to visually and quantitatively map these intermolecular contacts.
Theoretical Predictions of Reactivity and Reaction Pathways
Computational methods can predict where and how a molecule is most likely to react. For this compound, this would involve analyzing its electronic properties.
Key reactivity descriptors that would be calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The location and energy of the HOMO indicate sites susceptible to electrophilic attack, while the LUMO points to sites of nucleophilic attack.
Molecular Electrostatic Potential (MEP) Map: An MEP map illustrates the charge distribution across the molecule. Red regions (negative potential) indicate electron-rich areas likely to attract electrophiles, while blue regions (positive potential) are electron-poor and susceptible to nucleophiles.
Fukui Functions: These functions provide a more quantitative measure of the reactivity at each atomic site for electrophilic, nucleophilic, or radical attack.
These theoretical predictions would be invaluable for designing synthetic routes or understanding potential metabolic pathways.
Transition State Analysis for Key Chemical Transformations
Transition state analysis is a crucial computational tool for understanding reaction mechanisms and kinetics. For a molecule like this compound, such analyses would be vital in elucidating the pathways of its formation and subsequent reactions.
Key chemical transformations for this compound would include its synthesis, likely from 5-bromo-3-aminopyridine and a methylating agent for the carbamate group, or the reaction of 5-bromopyridin-3-isocyanate with methanol. Computational methods, particularly Density Functional Theory (DFT), are well-suited to model these reactions.
Illustrative Transition State Data for Carbamate Formation:
While specific data for this compound is not available, a hypothetical transition state analysis for the formation of a pyridinyl carbamate from an isocyanate and an alcohol is presented below. This data is representative of what a computational study might reveal.
| Reaction Step | Reactants | Transition State (TS) | Product | Activation Energy (kcal/mol) |
| Nucleophilic Attack | Pyridinyl-isocyanate + Methanol | [Py-N=C(O)-O(H)-CH₃]‡ | Methyl pyridinylcarbamate | 15-25 |
| Proton Transfer | Intermediate | [Py-NH-C(O)-O-CH₃]‡ | Methyl pyridinylcarbamate | 5-10 |
This table is illustrative and not based on experimental data for the specific compound.
The analysis would involve locating the transition state structures on the potential energy surface. For instance, in the reaction of a pyridinyl isocyanate with methanol, the transition state would feature the partially formed O-C bond and a specific orientation of the interacting molecules. The calculated activation energy provides a quantitative measure of the reaction barrier. Studies on related systems, such as the reaction of isocyanates with alcohols, often reveal the role of catalysts or solvent molecules in stabilizing the transition state and lowering the activation barrier.
Mechanistic Insights into Derivatization and Synthesis Reactions
Computational studies can provide profound mechanistic insights into the synthesis and derivatization of this compound. The synthesis would likely involve the acylation of 3-amino-5-bromopyridine (B85033).
Synthesis Pathway: A probable synthetic route involves the reaction of 3-amino-5-bromopyridine with methyl chloroformate or a similar acylating agent. DFT calculations could elucidate the mechanism, which could proceed through a stepwise or concerted pathway. The calculations would help in understanding the role of the pyridine nitrogen and the bromine substituent in modulating the reactivity of the amino group. The electron-withdrawing nature of the bromine atom and the pyridine ring would influence the nucleophilicity of the amino group.
Derivatization Reactions: Derivatization of this compound could involve reactions at several sites: the pyridine nitrogen, the carbamate nitrogen, or substitution of the bromine atom. For example, N-alkylation or N-acylation at the carbamate nitrogen could be explored computationally. Mechanistic studies would involve mapping the reaction pathways, identifying intermediates and transition states, and calculating reaction energies. These studies can predict the most likely sites for derivatization under different reaction conditions. For instance, in the presence of a strong base, deprotonation of the carbamate NH group would enhance its nucleophilicity for subsequent reactions.
Spectroscopic Property Simulations and Validation with Experimental Data
Computational chemistry offers powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds.
Prediction of NMR Chemical Shifts and Vibrational Frequencies
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used in conjunction with DFT. For this compound, the calculated chemical shifts would be sensitive to the molecular geometry and the electronic environment of each nucleus.
Illustrative Predicted NMR Data:
The following table presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound, based on general knowledge of similar structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H2 | 8.5 - 8.8 | - |
| Pyridine-H4 | 8.2 - 8.5 | - |
| Pyridine-H6 | 8.8 - 9.1 | - |
| NH | 9.5 - 10.5 | - |
| OCH₃ | 3.7 - 4.0 | 52 - 55 |
| C=O | - | 152 - 155 |
| Pyridine-C2 | - | 145 - 148 |
| Pyridine-C3 | - | 135 - 138 |
| Pyridine-C4 | - | 140 - 143 |
| Pyridine-C5 | - | 118 - 121 |
| Pyridine-C6 | - | 148 - 151 |
This table is illustrative and not based on experimental data for the specific compound.
Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman vibrational frequencies. These calculations provide a set of normal modes and their corresponding frequencies. The predicted spectrum can be compared with experimental data to confirm the structure of the synthesized molecule. Key vibrational modes for this compound would include the N-H stretch, C=O stretch of the carbamate, C-N stretches, and vibrations of the pyridine ring.
UV-Vis Absorption and Fluorescence Characteristics
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). The calculations provide the excitation energies and oscillator strengths for electronic transitions. For this compound, the UV-Vis spectrum would be characterized by π-π* transitions within the bromopyridine ring system. The position of the absorption maxima would be influenced by the carbamate substituent.
Fluorescence Characteristics: While absorption is readily calculated, the prediction of fluorescence is more complex as it involves the geometry of the first excited state. After electronic excitation, the molecule relaxes to a minimum on the excited state potential energy surface before emitting a photon to return to the ground state. Computational modeling of this process can predict the emission wavelength and the Stokes shift (the difference between the absorption and emission maxima). The presence of the heavy bromine atom might lead to quenching of fluorescence through enhanced intersystem crossing to a triplet state. nih.gov Studies on similar pyridine derivatives suggest that the fluorescence properties are highly sensitive to the nature and position of substituents. mdpi.comchemrxiv.org
Illustrative Photophysical Data:
| Property | Predicted Value |
| λmax (Absorption) | 270 - 300 nm |
| Molar Extinction Coefficient (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ |
| λem (Fluorescence) | 350 - 450 nm |
| Stokes Shift | 80 - 150 nm |
This table is illustrative and not based on experimental data for the specific compound.
Role of Methyl 5 Bromopyridin 3 Ylcarbamate As a Chemical Intermediate and in Advanced Synthetic Scaffolds
Versatility as a Building Block in Complex Organic Synthesis
The strategic placement of the bromo and carbamate (B1207046) functionalities on the pyridine (B92270) ring makes Methyl 5-bromopyridin-3-ylcarbamate a highly adaptable precursor in the synthesis of elaborate organic structures. This versatility is crucial in the construction of molecules with desired biological activities and material properties.
The pyridine ring is a common motif in many biologically active compounds. The bromine atom on the pyridine ring of this compound serves as a key handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of a wide array of substituents at the 5-position, leading to the synthesis of a diverse range of substituted pyridine derivatives.
Furthermore, the carbamate group can be hydrolyzed to the corresponding amine, which can then participate in a variety of cyclization reactions to form fused heterocyclic systems. For instance, the resulting 5-bromo-3-aminopyridine can be a precursor to isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are classes of compounds with reported biological activities. nih.gov The synthesis of such compounds often involves the reaction of the amino group with appropriate reagents to construct the new heterocyclic ring.
The following table provides examples of heterocyclic systems that can be synthesized from precursors derived from brominated pyridines.
| Starting Material Precursor | Reagents and Conditions | Resulting Heterocyclic System |
| 5-Bromo-3-aminopyridine | Varies (e.g., sulfur-containing reagents, dicarbonyl compounds) | Isothiazolopyridine |
| 5-Bromo-3-aminopyridine | Varies (e.g., α,β-unsaturated ketones, halo-ketones) | Pyridothiazine |
| 5-Bromo-3-aminopyridine | Varies (e.g., bifunctional electrophiles) | Pyridothiazepine |
This table illustrates the potential of 5-bromo-3-aminopyridine, a derivative of this compound, as a precursor to various fused heterocyclic systems.
In multi-step convergent synthesis, complex molecules are assembled from several smaller, pre-synthesized fragments. This compound is an ideal fragment for such strategies due to its well-defined reactive sites. One part of a target molecule can be constructed by modifying the substituents on the pyridine ring, while another part can be attached via reactions involving the carbamate group or its derivatives. This approach allows for the efficient and modular construction of complex molecular architectures.
Flow chemistry processes have demonstrated the utility of multi-step sequences where intermediates are generated and consumed in a continuous manner, highlighting a modern approach to complex synthesis. syrris.jp The principles of such syntheses, where different fragments are prepared and then combined, are applicable to the use of versatile building blocks like this compound. For example, a synthetic route might involve the initial functionalization of the pyridine ring followed by a coupling reaction at the bromine position, converging with another molecular fragment to yield the final complex product.
Contribution to the Design and Construction of Novel Chemical Scaffolds
The unique structural features of this compound facilitate the design and synthesis of novel chemical scaffolds, which are the core structures of new classes of compounds with potentially unique properties.
The reactivity of the bromine atom and the potential for the carbamate group to be converted into other functionalities allow for the incorporation of the bromopyridine moiety into larger polycyclic and fused-ring systems. Intramolecular cyclization reactions are a powerful tool in this regard. For instance, after a cross-coupling reaction to introduce a suitable side chain at the 5-position, a subsequent cyclization involving the nitrogen of the pyridine ring or a functional group derived from the carbamate can lead to the formation of complex, rigid scaffolds. The synthesis of fused pyridine N-oxides and their subsequent regioselective bromination is a known strategy to produce precursors for such systems. tcichemicals.com
The study of the reactivity of brominated pyridines, including this compound, contributes to the development of new synthetic methodologies. researchgate.net For example, developing selective methods for the functionalization of one position of the pyridine ring in the presence of other reactive sites is a constant area of research. The presence of both a bromine atom and a carbamate group allows for the investigation of chemoselective reactions, where one functional group reacts preferentially over the other under specific conditions. These studies can lead to the discovery of new catalysts, reagents, and reaction conditions that expand the toolbox of synthetic organic chemists. organic-chemistry.org
Applications in the Synthesis of Specialty Chemicals
Specialty chemicals are compounds produced for specific applications, often requiring high purity and performance. This compound and its derivatives serve as key intermediates in the synthesis of various specialty chemicals, including pharmaceuticals and agrochemicals. researchgate.net
The synthesis of complex molecules often relies on the availability of versatile building blocks. For instance, intermediates like 5-methyl-3-(bromomethyl)pyridine, which shares the bromopyridine core, are crucial for the synthesis of pharmaceutical compounds like rupatadine. researchgate.net The ability to introduce specific functional groups onto the pyridine ring through the bromo-substituent is a key step in creating the desired molecular structure and, consequently, the biological activity of the final product.
Future Research Directions and Unexplored Avenues in the Chemistry of Methyl 5 Bromopyridin 3 Ylcarbamate
Development of Novel and More Efficient Synthetic Routes
The synthesis of methyl 5-bromopyridin-3-ylcarbamate and its analogues is a crucial first step for any further investigation. While standard methods for the formation of carbamates from amines and the introduction of bromine onto pyridine (B92270) rings are established, there is considerable scope for the development of more efficient, scalable, and sustainable synthetic protocols.
Future research could focus on:
Greener Synthetic Methodologies: Exploring enzymatic or biocatalytic approaches for the synthesis could offer milder reaction conditions and improved selectivity, reducing the environmental impact. beilstein-journals.orgnih.gov
One-Pot Procedures: Designing one-pot or tandem reactions that combine multiple synthetic steps without the isolation of intermediates would enhance efficiency and reduce waste. A potential route could involve a three-component reaction of appropriate ynals, isocyanates, and amines. organic-chemistry.org
Late-Stage Functionalization: Developing methods for the late-stage introduction of the carbamate (B1207046) functionality onto a pre-functionalized 5-bromopyridine core would provide rapid access to a diverse range of analogues.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Enzymatic Synthesis | High selectivity, mild conditions, reduced waste | Identification of suitable enzymes, reaction optimization |
| One-Pot Reactions | Increased efficiency, reduced purification steps | Catalyst development, reaction design |
| Late-Stage Functionalization | Rapid library synthesis, molecular diversity | Development of robust and selective C-N coupling methods |
Exploration of Underutilized Reactivity Pathways of the Bromine and Carbamate Moieties
The bromine atom and the carbamate group are key functional handles that can be exploited for a wide range of chemical transformations, opening up avenues for the creation of novel molecular architectures.
Bromine Moiety:
The bromine atom at the 5-position of the pyridine ring is a versatile site for functionalization. While palladium-catalyzed cross-coupling reactions are the most common methods for modifying such positions, other reactivity pathways remain underexplored. nih.govlibretexts.orglibretexts.orgnih.govuwindsor.ca
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce a wide variety of substituents, including aryl, alkyl, alkynyl, and amino groups. nih.govlibretexts.orglibretexts.orgnih.govuwindsor.ca Research should focus on optimizing reaction conditions for this specific substrate to achieve high yields and functional group tolerance.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the carbamate group can activate the bromine atom towards nucleophilic aromatic substitution. acs.orgacs.orgwikipedia.orgyoutube.comnih.gov Investigating a broad range of nucleophiles could lead to the synthesis of novel derivatives. acs.orgacs.orgwikipedia.orgyoutube.comnih.gov
Metal-Halogen Exchange: Treatment with organolithium reagents could generate a lithiated pyridine species, which can then be reacted with various electrophiles to introduce a diverse array of functional groups.
Carbamate Moiety:
N-Alkylation/Arylation: The nitrogen atom of the carbamate can be further functionalized, although this can be challenging. Research into selective N-alkylation or N-arylation methods would expand the chemical space accessible from this scaffold.
Hydrolysis and Derivatization: Hydrolysis of the methyl carbamate to the corresponding amine would provide a key intermediate for the synthesis of a wide range of amides, sulfonamides, and ureas, each with potentially unique biological activities.
Directed Metalation: The carbamate group can act as a directing group for ortho-metalation, allowing for the functionalization of the C4 position of the pyridine ring.
| Functional Group | Reaction Type | Potential Products |
| Bromine | Suzuki Coupling | Biaryl compounds |
| Bromine | Sonogashira Coupling | Alkynyl pyridines |
| Bromine | Buchwald-Hartwig Amination | Aminopyridine derivatives |
| Bromine | Nucleophilic Aromatic Substitution | Ether, thioether, or amine-linked pyridines |
| Carbamate | Hydrolysis then Acylation | Amide derivatives |
| Carbamate | Hydrolysis then Sulfonylation | Sulfonamide derivatives |
Advanced Computational Studies for Predictive Modeling of Reactivity and Transformations
Computational chemistry can be a powerful tool to guide and accelerate the exploration of the chemical space around this compound.
Density Functional Theory (DFT) Calculations: DFT studies can be used to predict the reactivity of the bromine and carbamate moieties, including bond dissociation energies, atomic charges, and frontier molecular orbital energies. nih.govmdpi.comelectrochemsci.org This information can help in selecting the most promising reaction pathways and in understanding the regioselectivity of reactions. For instance, DFT can predict the ease of nucleophilic attack at different positions on the pyridine ring. nih.govmdpi.comelectrochemsci.org
Reaction Mechanism Elucidation: Computational modeling can be employed to elucidate the mechanisms of potential reactions, such as palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions. This understanding can aid in the optimization of reaction conditions.
Prediction of Physicochemical Properties: Computational methods can predict key physicochemical properties of novel derivatives, such as solubility, lipophilicity, and electronic properties, which are crucial for applications in medicinal chemistry and materials science.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis offer significant advantages in terms of efficiency, safety, and scalability for the synthesis and derivatization of this compound.
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the core scaffold could enable the production of larger quantities of the material in a more controlled and efficient manner. nih.govdurham.ac.ukunimi.itacs.org Flow chemistry is particularly well-suited for handling hazardous reagents and for performing reactions at elevated temperatures and pressures. nih.govdurham.ac.ukunimi.itacs.org
Automated Library Synthesis: Integrating flow chemistry with automated platforms would allow for the rapid synthesis of a library of derivatives by systematically varying the reagents used in the functionalization of the bromine and carbamate groups. nih.gov This high-throughput approach would be invaluable for structure-activity relationship (SAR) studies in drug discovery.
Investigation of Solid-State Chemistry and Polymorphism
The solid-state properties of a molecule, such as its crystal packing and polymorphism, can have a profound impact on its physical and biological properties. The investigation of the solid-state chemistry of this compound and its derivatives is a largely unexplored area with significant potential.
Crystal Engineering: The presence of hydrogen bond donors (N-H of the carbamate) and acceptors (carbonyl oxygen, pyridine nitrogen) makes this molecule an excellent candidate for crystal engineering studies. nih.govrsc.org Systematic studies on co-crystallization with other molecules could lead to the formation of new solid forms with tailored properties. nih.govrsc.org
Polymorphism Screening: A thorough investigation of the polymorphic landscape of this compound is warranted. Different polymorphic forms can exhibit different solubilities, stabilities, and bioavailability, which are critical parameters in pharmaceutical development.
Structure-Property Relationships: Elucidating the crystal structures of different derivatives and polymorphs will provide valuable insights into the relationship between the molecular structure and the macroscopic properties of the material.
Q & A
Q. How to address discrepancies in synthetic yields reported across studies?
- Methodological Answer : Systematically vary parameters (e.g., solvent polarity, base strength, reaction time) using Design of Experiments (DoE). Validate reproducibility via triplicate runs. Publish raw data (e.g., HPLC chromatograms, NMR spectra) to enable cross-lab comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
